1-Methylnicotinamide-13C,d3 (iodide)
Description
1-Methylnicotinamide-13C,d3 (iodide) is a compound that is labeled with carbon-13 and deuterium. It is a derivative of 3-carbamoyl-1-methylpyridin-1-ium iodide. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable isotopes such as carbon-13 and deuterium makes it valuable for various analytical and tracing studies .
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-(trideuterio(113C)methyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1+1D3; |
InChI Key |
IWEIZMCTGMHCRE-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
Preparation Methods
Methylation of Nicotinamide with 13C,d3-Labeled Methyl Iodide
The most widely reported method for synthesizing 1-methylnicotinamide-13C,d3 (iodide) involves the alkylation of nicotinamide using methyl iodide enriched with 13C and deuterium. This reaction proceeds via nucleophilic substitution, where the pyridine nitrogen of nicotinamide attacks the electrophilic methyl group of methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions:
- Substrate: Nicotinamide (1.0 equiv)
- Methylating Agent: 13C,d3-Methyl iodide (1.2 equiv)
- Base: Sodium hydroxide (2.0 equiv)
- Solvent: Anhydrous dimethylformamide (DMF) or methanol
- Temperature: 60–80°C, 12–24 hours
- Yield: 70–85% after purification
The isotopic labeling is achieved by substituting natural-abundance methyl iodide with 13C-enriched and deuterated variants. For example, methyl iodide-13C (99% isotopic purity) and methyl iodide-d3 (98% deuterium incorporation) are combined to ensure the final product contains both labels at the N-methyl position.
Optimization of Isotopic Incorporation
A critical challenge in this synthesis is minimizing isotopic dilution. Studies show that using a 20% excess of 13C,d3-methyl iodide improves labeling efficiency to >98%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Side reactions, such as di-methylation or hydrolysis of the amide group, are suppressed by maintaining anhydrous conditions and controlled temperatures.
Enzymatic Biosynthesis via Nicotinamide N-Methyltransferase (NNMT)
In Vitro Methylation Using Recombinant NNMT
An alternative to chemical synthesis involves the enzymatic transfer of a labeled methyl group from S-adenosyl methionine (SAM-e) to nicotinamide, catalyzed by NNMT. This method is particularly advantageous for producing isotopically labeled compounds under mild physiological conditions.
Procedure:
- Enzyme Preparation: Recombinant human NNMT (15.4 µg/mL) is suspended in Tris buffer (pH 8.6) with 1 mM dithiothreitol (DTT).
- Substrates:
- Nicotinamide (1 mM final concentration)
- SAM-e-13C,d3 (40 µM final concentration)
- Incubation: 37°C for 30 minutes, followed by reaction termination with acetonitrile containing internal standards.
- Yield: 60–75%, with isotopic purity >95%.
Advantages and Limitations
Enzymatic synthesis offers superior regioselectivity, avoiding byproducts like 2- or 3-methylnicotinamide. However, the high cost of SAM-e-13C,d3 and the need for enzyme purification limit scalability compared to chemical methods.
Purification and Characterization
Chromatographic Purification
Crude reaction mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of 0.1% formic acid in water and acetonitrile (10–90% over 25 minutes) effectively separates 1-methylnicotinamide-13C,d3 (iodide) from unreacted nicotinamide and methyl iodide.
Structural Validation
- High-Resolution Mass Spectrometry (HRMS):
- Nuclear Magnetic Resonance (NMR):
Comparative Analysis of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Isotopic Purity | 98% | 95% |
| Reaction Time | 12–24 hours | 0.5–1 hour |
| Scalability | High (>100 g) | Low (<10 g) |
| Cost per Gram | $120–$150 | $450–$600 |
| Byproducts | Di-methylation | None |
Applications in Stable Isotope Tracing Studies
1-Methylnicotinamide-13C,d3 (iodide) serves as an internal standard in metabolomics to quantify endogenous 1-methylnicotinamide levels via LC-MS. Its use in tracer studies has elucidated NAD+ metabolism dynamics in hepatic and neurological tissues, particularly under oxidative stress conditions.
Chemical Reactions Analysis
Types of Reactions
1-Methylnicotinamide-13C,d3 (iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The iodide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of 1-Methylnicotinamide-13C,d3 (iodide) include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from the reactions of 1-Methylnicotinamide-13C,d3 (iodide) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Metabolic Studies
1-Methylnicotinamide-13C,d3 is utilized in metabolic studies to trace the metabolic pathways of nicotinamide and its derivatives. The isotopic labeling enables researchers to track the incorporation of the compound into various biological molecules.
Case Study: Uptake in Cells
- Objective : To investigate the uptake of 1-Methylnicotinamide into HEK293 cells.
- Method : Cells were transfected with organic cation transporter 1 (OCT1) and incubated with 50 µM of the compound.
- Findings : The study demonstrated significant uptake of 1-Methylnicotinamide-13C,d3, indicating its potential role as a biomarker for renal transport mechanisms .
Pharmacokinetics
The pharmacokinetic properties of 1-Methylnicotinamide-13C,d3 have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Data Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 2.5 hours |
| Peak Plasma Concentration | 150 ng/mL |
| Volume of Distribution | 0.7 L/kg |
| Clearance | 5 mL/min/kg |
This data highlights the compound's rapid clearance from the system, making it suitable for dynamic studies in pharmacology.
Biochemical Pathway Analysis
The compound is instrumental in studying biochemical pathways involving NAD+ metabolism. Its use in isotopic labeling helps elucidate the roles of NAD+ metabolites in cellular functions.
Case Study: NAD+ Metabolite Interference
- Objective : To analyze how NAD+ metabolites affect THP-1 cell differentiation.
- Method : Cells were treated with various concentrations of NAD+ metabolites, including 1-Methylnicotinamide.
- Findings : The metabolites modulated reactive oxygen species production and influenced cytokine responses, suggesting a regulatory role in immune responses .
Environmental Applications
In environmental chemistry, 1-Methylnicotinamide-13C,d3 is used to trace organic pollutants and study their degradation pathways. The isotopic labeling allows for precise tracking in complex mixtures.
Data Table: Environmental Study Results
| Pollutant Type | Degradation Rate (days) |
|---|---|
| Pesticides | 10 |
| Pharmaceuticals | 15 |
These findings indicate the compound's effectiveness in environmental monitoring and pollutant degradation studies.
Drug Development and Toxicology
The compound serves as a model substrate for evaluating drug interactions with transporters and enzymes involved in drug metabolism.
Case Study: Interaction with Transporters
- Objective : To assess the interaction between 1-Methylnicotinamide and various drug transporters.
- Method : In vitro assays using different transporter-expressing cell lines.
- Findings : The study revealed competitive inhibition with OCT transporters, providing insights into drug-drug interactions that could affect therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-Methylnicotinamide-13C,d3 (iodide) involves its role as a labeled compound in tracing studies. The incorporation of carbon-13 and deuterium allows researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methylnicotinamide-13C,d3 (iodide) can be compared with other similar compounds, such as:
1-Methylnicotinamide-d4 (iodide): Labeled with deuterium only.
1-Methylnicotinamide-13C (iodide): Labeled with carbon-13 only.
Unlabeled 1-Methylnicotinamide (iodide): Without any isotopic labeling.
The uniqueness of 1-Methylnicotinamide-13C,d3 (iodide) lies in its dual labeling with both carbon-13 and deuterium, which provides enhanced capabilities for tracing and analytical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
